Tetrangomycin

Description

Historical Context and Initial Discovery of Tetrangomycin (B1203879)

This compound was first identified in 1965 as a product of the fermentation of Streptomyces rimosus. nih.govnih.gov It belongs to the angucycline class of antibiotics, a large family of polycyclic aromatic polyketides known for their diverse biological activities. nih.govnih.gov The characteristic tetracyclic benz[a]anthracenone framework of angucyclines was first identified in this compound. nih.gov

Since its initial isolation, this compound has been found in various other Streptomyces species, including S. cyanogenus S-136 and, more recently, Streptomyces ederensis ST13 and Streptomyces sp. CAH29. elsevier.esscielo.brresearchgate.net The discovery of new microbial sources for this compound underscores the widespread distribution of its biosynthetic machinery in nature. elsevier.esscienceopen.com The initial structural characterization of this compound and its related compound, tetrangulol (B1209878), laid the groundwork for future investigations into this class of molecules. semanticscholar.orgacs.org

Table 1: Early Discoveries of this compound Producing Strains

| Year of Discovery | Producing Organism | Key Findings |

| 1965 | Streptomyces rimosus | Initial isolation and identification of this compound. nih.govnih.gov |

| Subsequent Research | Streptomyces cyanogenus S-136 | Further confirmed as a producer of this compound. elsevier.esscielo.br |

| Recent Studies | Streptomyces ederensis ST13 | Identified as a new source of this compound. elsevier.esscienceopen.com |

| Recent Studies | Streptomyces sp. CAH29 | Isolated from a rhizosphere environment and shown to produce this compound. researchgate.net |

Significance in Natural Product Chemistry and Biosynthesis Research

This compound holds considerable significance in the fields of natural product chemistry and biosynthesis. As a member of the angucycline family, its core structure has served as a scaffold for the generation of a diverse array of natural products with varied biological activities, including antibacterial, antifungal, and antitumor properties. nih.govnih.govelsevier.es

The biosynthesis of this compound follows a type II polyketide synthase (PKS) pathway. nih.govnih.gov This process begins with the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. nih.gov This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes, to form the characteristic angular tetracyclic framework of this compound. nih.gov

Research has shown that this compound is a key intermediate in the biosynthesis of other more complex angucyclines. nih.govnih.gov For instance, it is a precursor to tetrangulol. nih.govresearchgate.net The biosynthetic gene clusters responsible for this compound production have been cloned and expressed in heterologous hosts, such as Streptomyces lividans, allowing for the production and study of this compound and related compounds. ebi.ac.uknih.gov These studies have not only elucidated the steps in the biosynthetic pathway but have also opened up possibilities for generating novel angucycline derivatives through genetic engineering. nih.govresearchgate.net

Feeding studies have confirmed that this compound is a crucial intermediate in the biosynthesis of other angucyclines like landomycin E. nih.gov The inactivation of certain genes in the biosynthetic pathway can lead to the accumulation of key intermediates like this compound, providing valuable insights into the enzymatic steps involved. researchgate.net

Scope and Research Trajectories of this compound Studies

Research on this compound has evolved from its initial isolation and structural elucidation to encompass a wide range of investigations into its biosynthesis, biological activities, and potential applications. Current research trajectories are focused on several key areas.

One major area of focus is the discovery of new this compound-producing microorganisms from diverse and often underexplored environments, such as marine sediments and the rhizosphere. nih.govresearchgate.netwho.int This has led to the identification of novel strains of Streptomyces and other actinomycetes capable of producing this compound and its derivatives. elsevier.eselsevier.es

Another significant research direction involves the use of modern genetic and molecular biology techniques to understand and manipulate the biosynthetic pathway of this compound. nih.gov This includes the use of genome mining and CRISPR-based gene editing to activate silent biosynthetic gene clusters and to engineer the production of novel angucycline analogs with improved or altered biological activities. researchgate.netnih.gov The heterologous expression of this compound biosynthetic gene clusters in more amenable host organisms is also an active area of research, aiming to improve yields and facilitate the production of these compounds for further study. ebi.ac.uknih.gov

Furthermore, there is ongoing investigation into the diverse biological activities of this compound and its derivatives. mdpi.com While its antibacterial properties were recognized early on, recent studies have explored its potential as an anticancer agent and its ability to inhibit bacterial virulence factors. researchgate.netresearchgate.net For example, this compound has been shown to inhibit the production of staphyloxanthin, a virulence factor in Staphylococcus aureus. elsevier.eselsevier.es

The combination of genomic and metabolomic approaches is proving to be a powerful tool for discovering novel biosynthetic pathways and natural products related to this compound. nih.gov This integrative strategy allows researchers to connect the genetic potential of a microorganism with the chemical compounds it produces, accelerating the discovery of new bioactive molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C19H14O5 |

|---|---|

Molecular Weight |

322.3 g/mol |

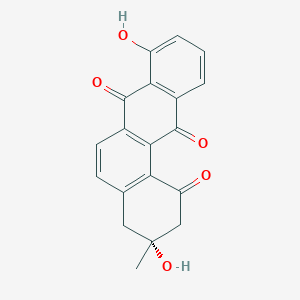

IUPAC Name |

(3R)-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3/t19-/m1/s1 |

InChI Key |

UGEKKXLEYACFTD-LJQANCHMSA-N |

Isomeric SMILES |

C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |

Synonyms |

tetrangomycin |

Origin of Product |

United States |

Origin and Microbial Producers of Tetrangomycin

Isolation from Streptomyces Species

The initial discovery and subsequent isolations of tetrangomycin (B1203879) have been consistently linked to various species of the genus Streptomyces. One of the earliest reports identified Streptomyces rimosus as a producer of this compound. elsevier.es Over the years, numerous other Streptomyces species have been identified as sources of this compound, highlighting the widespread distribution of the genetic machinery for its biosynthesis within this genus.

For instance, Streptomyces cyanogenus S-136 has also been documented as a producer of this compound. elsevier.es More recent investigations have continued to uncover new this compound-producing strains. A notable example is Streptomyces sp. CAH29, a rhizosphere isolate, which was found to produce this compound as its major bioactive metabolite. researchgate.netresearchgate.net This strain exhibited a high degree of similarity (99% gene sequence similarity) to Streptomyces stramineus based on 16S ribosomal ribonucleic acid (rRNA) sequence homology studies. researchgate.netresearchgate.net

In a study assessing a multitude of soil-borne actinomycete strains, Streptomyces ederensis ST13 was identified as a producer of this compound following HPLC fractionation and LC/MS analysis of its extracts. nih.govelsevier.esscielo.br Another investigation of actinomycetes from unique environments in Ethiopia led to the isolation of Streptomyces sp. Go-475, which was found to produce 8-O-methylthis compound and 8-O-methyltetrangulol, closely related derivatives of this compound. frontiersin.org

These examples underscore the consistent association of this compound and its analogs with the metabolic output of diverse Streptomyces species.

Diversity of Producing Strains and Environmental Niches (e.g., terrestrial, rhizosphere, marine-derived)

The Streptomyces species that produce this compound inhabit a wide range of environmental niches, reflecting the remarkable adaptability of this bacterial genus. nih.govnih.govnih.gov The diversity of these habitats contributes to the chemical diversity of the secondary metabolites they produce.

Terrestrial Environments: The majority of this compound-producing strains have been isolated from terrestrial sources, particularly from soil. nih.govelsevier.esscielo.br Soil is a classic and rich reservoir for Streptomyces, where they play a crucial role in the decomposition of organic matter. nih.gov The competitive nature of the soil environment likely drives the production of antibiotics like this compound as a means of survival and niche protection. nih.gov For example, Streptomyces ederensis ST13 and Streptomyces globosus DK15, both identified as producers of antimicrobial compounds including this compound in the case of ST13, were isolated from soil samples. nih.govelsevier.esscielo.br

Rhizosphere Environments: The rhizosphere, the narrow region of soil that is directly influenced by root secretions, is another significant niche for this compound-producing Streptomyces. nih.govfrontiersin.org This zone is characterized by a high level of microbial activity and competition. Streptomyces sp. CAH29, a confirmed producer of this compound, was isolated from the rhizosphere. researchgate.netresearchgate.net The presence of these bacteria in the rhizosphere suggests a potential role in plant-microbe interactions, possibly protecting the plant host from pathogens. nih.govfrontiersin.org

Marine-Derived Environments: While less common, marine and marine-derived environments are increasingly being recognized as a source of novel Streptomyces species with unique metabolic capabilities. mdpi.commdpi.com Although specific examples of marine-derived Streptomyces producing this compound are not as frequently cited as their terrestrial counterparts, the broader search for bioactive compounds from marine actinomycetes is an active area of research. mdpi.commdpi.comnih.gov The unique conditions of marine environments, such as high salinity and pressure, can lead to the evolution of distinct biosynthetic pathways.

The following table summarizes the environmental niches of some this compound-producing Streptomyces strains:

| Strain | Species | Environmental Niche |

| CAH29 | Streptomyces sp. (similar to S. stramineus) | Rhizosphere |

| ST13 | Streptomyces ederensis | Terrestrial (Soil) |

| Go-475 | Streptomyces sp. | Terrestrial |

| Not specified | Streptomyces rimosus | Terrestrial |

| S-136 | Streptomyces cyanogenus | Terrestrial |

Taxonomic Characterization Methodologies for this compound-Producing Microorganisms

The accurate identification and classification of this compound-producing microorganisms are crucial for microbiological research and natural product discovery. A polyphasic approach, which combines multiple methods, is typically employed for the taxonomic characterization of these Streptomyces strains. elsevier.esnih.gov

Phenotypic Characterization: This traditional approach involves the observation of the microorganism's morphological and physiological characteristics. For Streptomyces, this includes examining the color of the aerial and substrate mycelia, the formation of spores, and growth characteristics on various culture media. nih.gov Biochemical tests that assess the enzymatic activities of the strain, such as the utilization of different carbon sources, are also part of phenotypic characterization. elsevier.es

16S rRNA Gene Sequence Analysis: A cornerstone of modern microbial taxonomy is the sequencing and analysis of the 16S ribosomal RNA (rRNA) gene. This gene is highly conserved across bacterial species but also contains variable regions that are useful for determining phylogenetic relationships. elsevier.esnih.gov The 16S rRNA gene sequence of an unknown isolate is compared to sequences in public databases, such as the Ribosomal Database Project (RDP), to determine its closest relatives and infer its taxonomic position. frontiersin.org For example, the identification of Streptomyces sp. CAH29 as being similar to S. stramineus was based on 16S rRNA gene sequence homology. researchgate.netresearchgate.net Similarly, this method was used to place strains DK-15 and ST-13 within the genus Streptomyces, with high similarity to S. globosus and S. ederensis, respectively. elsevier.esnih.gov

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry has emerged as a rapid and reliable method for microbial identification. elsevier.esnih.gov This technique generates a unique protein fingerprint (mass spectrum) from the whole cells of a microorganism. This spectrum is then compared to a database of reference spectra for identification. In the case of Streptomyces ederensis ST13 and Streptomyces globosus DK-15, MALDI-TOF/MS profiling of whole-cell proteins was used for their definitive identification. elsevier.esnih.gov

The combination of these methodologies provides a robust framework for the taxonomic characterization of this compound-producing Streptomyces, ensuring accurate identification and facilitating further research into their biosynthetic potential.

Biosynthesis of Tetrangomycin: Pathways and Genetic Underpinnings

The Role of the Polyketide Synthase (PKS) System in Tetrangomycin (B1203879) Formation

At the heart of this compound biosynthesis lies a type II polyketide synthase (PKS) system. nih.gov These multienzyme complexes are responsible for constructing the characteristic poly-β-ketone backbone of aromatic polyketides through sequential condensation reactions. nih.gov

The biosynthesis of this compound is initiated by a minimal type II PKS, which typically comprises a ketosynthase (KS), a chain length factor (CLF, also known as KSβ), and an acyl carrier protein (ACP). nih.govwikipedia.org The KS and CLF form a heterodimer (KS-CLF) that plays a crucial role in determining the length of the polyketide chain by controlling the number of condensation reactions. nih.govsciepublish.com The process begins with the loading of a starter unit, often acetyl-CoA, onto the ACP. nih.gov Subsequently, the KS-CLF complex catalyzes the iterative Claisen-like condensation of malonyl-CoA extender units with the growing polyketide chain. nih.govmdpi.com This chain elongation process continues until a polyketide of a specific length, the precursor to the angucycline core, is formed. nih.gov

Notably, some angucycline pathways, and by extension potentially this compound's, may utilize non-acetate starter units, which can contribute to the structural diversity of the final products. nih.govbiorxiv.org The precise number of elongation steps and the specific starter unit utilized are dictated by the enzymes within the specific BGC.

Once the polyketide chain is assembled by the minimal PKS, it is released from the ACP and undergoes a series of crucial modifications by tailoring enzymes. mdpi.comresearchgate.net These enzymes are responsible for the cyclization, aromatization, and further chemical decorations that ultimately yield the final this compound structure. mdpi.comresearchgate.net

Key post-PKS tailoring enzymes include:

Aromatases and Cyclases: These enzymes guide the folding of the unstable polyketide chain, catalyzing intramolecular C-C bond formations to construct the characteristic polycyclic aromatic framework. mdpi.com Without these enzymes, the polyketide would spontaneously and incorrectly cyclize. mdpi.com

Oxidoreductases: This diverse group of enzymes, including oxygenases and reductases, introduces hydroxyl groups and catalyzes other redox reactions that are critical for the final structure and bioactivity of this compound. researchgate.netresearchgate.net For instance, the conversion of intermediates may involve hydroxylases and ketoreductases. researchgate.netutupub.fi

Methyltransferases and Glycosyltransferases: While not always present, these enzymes can further modify the angucycline core by adding methyl or sugar moieties, respectively, leading to a wider array of derivatives. sciepublish.comresearchgate.net

The sequential action of these tailoring enzymes on the polyketide backbone is a highly orchestrated process that ensures the precise formation of the complex this compound molecule. researchgate.net

Identification and Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes responsible for this compound biosynthesis are clustered together in a specific region of the producing organism's genome, known as a biosynthetic gene cluster (BGC). annualreviews.orggithub.io The identification and study of these BGCs are fundamental to understanding and manipulating the production of this compound.

The advent of next-generation sequencing and sophisticated bioinformatics tools has revolutionized the discovery of natural product BGCs. nih.govresearchgate.netmdpi.com Genome mining approaches utilize algorithms like antiSMASH and PRISM to scan bacterial genomes for the signature genes associated with specific biosynthetic pathways, such as those for type II PKSs. nih.govfrontiersin.orgasm.org

By searching for conserved domains and gene arrangements characteristic of angucycline biosynthesis, researchers can identify putative this compound BGCs. nih.govresearchgate.net For example, the presence of genes for a minimal type II PKS, cyclases, and specific tailoring enzymes within a contiguous genomic region is a strong indicator of an angucycline-producing cluster. asm.orgresearchgate.net Comparative analysis with known and characterized angucycline BGCs, such as those for landomycin or frigocyclinone (B1247308), can further aid in the annotation and functional prediction of the genes within the newly identified cluster. asm.orgresearchgate.net

| Bioinformatic Tool | Primary Function in BGC Analysis |

| antiSMASH | Identifies and annotates secondary metabolite BGCs within a genome. nih.govfrontiersin.org |

| PRISM | Predicts BGCs and their potential biological activity using machine learning. mdpi.com |

| BLAST | Compares gene or protein sequences to identify homologs and predict function. mdpi-res.com |

| BiG-SCAPE | Facilitates phylogenetic analysis of BGCs to understand their evolutionary relationships. mdpi.com |

Once a putative this compound BGC is identified, its function can be confirmed and studied through cloning and heterologous expression. annualreviews.orgnih.gov This involves isolating the entire BGC from the native producing organism and introducing it into a genetically tractable host strain, often a species of Streptomyces. annualreviews.orgnih.gov This technique is particularly useful for activating "silent" BGCs that are not expressed under standard laboratory conditions or for improving the production of the target compound. annualreviews.orgnih.gov

Several methods have been developed for cloning large DNA fragments containing entire BGCs, such as Transformation-Associated Recombination (TAR) cloning and the use of bacterial artificial chromosomes (BACs). nih.gov Successful heterologous expression of a this compound BGC in a new host confirms the direct link between the gene cluster and the production of the compound. annualreviews.orgresearchgate.net Furthermore, this approach opens up opportunities for pathway engineering to generate novel derivatives of this compound. researchgate.net

Enzymatic Mechanisms in the Biosynthesis of this compound

The biosynthesis of this compound involves a series of exquisitely controlled enzymatic reactions. While the general steps are understood, the precise mechanisms of many of the key enzymes are still areas of active research.

The initial formation of the polyketide chain by the type II PKS relies on a series of decarboxylative Claisen condensations. mdpi.com Following the creation of the linear polyketide, the cyclases and aromatases play a pivotal role. These enzymes are thought to provide a template or scaffold that guides the regioselective cyclization of the reactive polyketone chain, preventing the formation of aberrant products. mdpi.com

The tailoring enzymes, particularly oxidoreductases, introduce significant chemical complexity. For example, flavin-dependent monooxygenases are often responsible for hydroxylations at specific positions on the aromatic rings, which can be crucial for the biological activity of the final molecule. researchgate.net Ketoreductases, often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyze the reduction of keto groups to hydroxyl groups with specific stereochemistry. researchgate.netutupub.fi The interplay between these enzymes, such as an oxygenase creating a substrate for a subsequent reductase, is a common theme in angucycline biosynthesis. researchgate.netutupub.fi The elucidation of these enzymatic mechanisms not only deepens our understanding of how this compound is made but also provides a toolbox for the combinatorial biosynthesis of new and potentially improved angucycline analogs. researchgate.netnih.gov

Oxygenases and Oxidoreductases in Pathway Progression

The transformation of early-stage polyketide intermediates into the characteristic angucyclic structure of this compound is heavily reliant on the precise action of oxygenases and oxidoreductases. These enzymes introduce or remove oxygen atoms and catalyze redox reactions that are essential for the final cyclization and aromatization patterns.

Research on the biosynthesis of frigocyclinone, a derivative of this compound, has identified a key bifunctional oxygenase/reductase, Frig15. researchgate.nettandfonline.com This enzyme, which possesses an N-terminal flavin-dependent oxygenase domain and a C-terminal reductase domain from the short-chain dehydrogenase/reductase (SDR) superfamily, is predicted to catalyze the final steps in the formation of the this compound aglycone. researchgate.nettandfonline.com Similarly, in the biosynthesis of gephyromycin (B1244567), another angucycline derivative, a gene locus designated ctg1_2037 is predicted to encode a FAD-dependent bifunctional oxygenase/reductase. mdpi.com This enzyme is believed to be involved in several post-PKS tailoring steps, including the transformation of precursors into the aglycone this compound. mdpi.com

In the biosynthetic pathway leading to tetrangulol (B1209878) in Streptomyces sp. KL110A, monooxygenases and NADPH- and FAD-dependent reductases are responsible for modifying the aromatic nucleus, generating intermediates that include this compound itself. nih.gov The targeted inactivation of the gene lndE in S. globisporus, which encodes an oxygenase, led to the accumulation of intermediates including this compound, highlighting the enzyme's role in processing this core molecule. nih.gov Further studies have identified other oxygenases, such as LndM2, a bifunctional oxygenase-reductase, involved in the modification of the this compound core. acs.org The gene cluster for urdamycin A, another related compound, also contains multiple genes for redox tailoring enzymes. nih.gov

Glycosyltransferases in Derivative Formation

Glycosyltransferases are enzymes that attach sugar moieties to aglycones, a crucial step in the biosynthesis of many natural product derivatives, including the angucyclines. In the context of this compound, these enzymes are not involved in the formation of the core molecule itself but rather act upon it to generate glycosylated derivatives. Consequently, this compound often appears as a key intermediate that accumulates when glycosyltransferase genes are inactivated.

In the biosynthesis of frigocyclinone, the inactivation of the glycosyltransferase gene frig1 completely halts the production of the final glycosylated product. researchgate.nettandfonline.com Instead, the mutant strain accumulates the aglycone intermediate, which was identified as this compound. researchgate.nettandfonline.com This finding directly demonstrates that this compound serves as the substrate for the Frig1 glycosyltransferase. Similarly, the biosynthetic gene cluster for gephyromycin contains a putative glycosyltransferase (ctg1_2053) that is proposed to be responsible for the C-glycosylation that distinguishes gephyromycin from its this compound precursor. mdpi.comnih.gov The landomycin E gene cluster in S. globisporus also contains glycosyltransferase genes, and disruption of the glycosylation steps leads to the accumulation of angucyclinone intermediates like this compound. nih.gov

Regulation of this compound Biosynthesis

The production of this compound and other secondary metabolites is a tightly controlled process, often remaining inactive under standard laboratory conditions. This regulation occurs at multiple levels, primarily through transcriptional control mechanisms within the gene cluster and in response to broader cellular signals. Strategies have been developed to overcome this regulation and activate these "silent" biosynthetic pathways.

Transcriptional and Translational Control Mechanisms

The biosynthesis of angucyclines is frequently regulated by pathway-specific transcriptional regulators encoded within the BGC. These can act as either activators or repressors. For example, the landomycin E gene cluster in S. globisporus contains the lndI gene, which encodes a positive regulator essential for the transcription of structural genes in the pathway. nih.gov

Conversely, many BGCs are kept silent by repressor proteins. The TetR family of transcriptional regulators is commonly found in BGCs and often functions to suppress gene expression. annualreviews.org The frigocyclinone gene cluster, for instance, contains a gene (frig30) predicted to encode a TetR-family transcriptional regulator. tandfonline.com Inactivation of such repressors is a known strategy to induce or enhance the production of the associated metabolite. annualreviews.org The frigocyclinone cluster also contains genes (frig23 and frig29) that are predicted to encode response regulators belonging to two-component systems, suggesting a more complex regulatory network that responds to environmental or physiological signals. tandfonline.com General transcriptional analysis of related polyketide gene clusters, such as the one for tetracenomycin C, has revealed the presence of specific promoters that control the expression of operons containing the biosynthetic genes. nih.gov

Activation of Silent Biosynthetic Gene Clusters (e.g., OSMAC Strategy)

A significant portion of microbial BGCs, including those for angucyclines like this compound, are not expressed or are expressed at very low levels under typical laboratory fermentation conditions. nih.gov The "One Strain, Many Compounds" (OSMAC) strategy was developed to address this issue by systematically altering cultivation parameters to awaken these silent gene clusters without genetic manipulation. nih.govnih.gov

This approach involves varying the composition of the culture media, changing physical parameters like pH and temperature, or introducing chemical elicitors. nih.gov The OSMAC strategy has proven highly effective. For example, applying this method to Streptomyces globisporus SCSIO LCY30 by using different culture media successfully activated the production of several secondary metabolites, including angucyclines that share a biosynthetic origin with this compound. nih.govmdpi.com Similarly, the OSMAC approach has been used to discover new angucyclinones and other natural products from various rare actinomycetes. nih.gov This strategy highlights that the genetic potential to produce compounds like this compound is often present but requires specific environmental or nutritional triggers for the activation of its biosynthetic machinery. annualreviews.orgmdpi.com

Compound Reference Table

Chemical Synthesis and Analog Design Strategies for Tetrangomycin

Total Synthesis Methodologies of Tetrangomycin (B1203879) and its Core Scaffold

The total synthesis of this compound and its core benz[a]anthraquinone skeleton has been a significant focus of synthetic organic chemistry. These strategies often converge on the construction of the tetracyclic framework through key cycloaddition and metathesis reactions.

Diels-Alder Reactions in Benzanthraquinone Construction

The Diels-Alder reaction is a cornerstone in the synthesis of the angucycline class of antibiotics, including this compound. wikipedia.org This powerful [4+2] cycloaddition reaction provides an efficient method for constructing the six-membered ring of the benz[a]anthraquinone core with good control over stereochemistry. wikipedia.org Synthetic strategies frequently involve the reaction of a suitably functionalized naphthoquinone dienophile with a substituted diene to assemble the tetracyclic system. researchgate.netresearchgate.net

Several syntheses of (-)-tetrangomycin have utilized a stereoselective Diels-Alder reaction between a naphthoquinone and a semicyclic diene to form the benz[a]anthraquinone ring system. researchgate.netresearchgate.net The diene intermediates themselves are often synthesized through methods like ring-closing enyne metathesis. researchgate.netresearchgate.net The versatility of the Diels-Alder approach allows for the introduction of diversity by using various functionalized quinones as dienophiles, enabling the synthesis of not only this compound but also other angucyclinones like tetrangulol (B1209878) and kanglemycin M. researchgate.net The efficiency of these cycloadditions has been pivotal in achieving the total synthesis of a range of angucycline antibiotics. nih.govacs.org

The first asymmetric syntheses of (-)-tetrangomycin were accomplished through a sequence that commenced with a chiral Lewis acid-promoted Diels-Alder reaction of 5-hydroxy-1,4-naphthoquinone. researchgate.net This key step involved the kinetic resolution of a racemic diene, demonstrating remote stereochemical control. researchgate.net

Enyne Metathesis Approaches in Key Intermediate Synthesis

Enyne metathesis has emerged as a crucial tool in the synthesis of key intermediates for the total synthesis of this compound and related angucyclinones. researchgate.net This reaction, particularly ring-closing enyne metathesis (RCEM), is highly effective for constructing the chiral vinylcyclohexene (B1617736) dienes required for the subsequent Diels-Alder reaction. researchgate.netotago.ac.nz

The RCEM approach, often catalyzed by Grubbs' first-generation catalyst, allows for the efficient construction of the necessary diene precursors. otago.ac.nz The strategic integration of Sharpless asymmetric dihydroxylation with RCEM has enabled the synthesis of optically active dienes, which are crucial for the asymmetric synthesis of this compound. otago.ac.nz

Transition-Metal Mediated Cycloadditions in Stereoselective Synthesis (e.g., Cobalt-mediated)

Transition-metal mediated cycloaddition reactions, particularly [2+2+2] cycloadditions, offer a powerful and convergent approach to the synthesis of complex cyclic systems like the benz[a]anthracene core of this compound. researchgate.netpsu.edu These reactions forge multiple carbon-carbon bonds in a single step, leading to a rapid increase in molecular complexity. researchgate.net

A notable example is the cobalt(I)-mediated convergent and asymmetric total synthesis of angucyclinones with an aromatic B ring, which has been successfully applied to the synthesis of (-)-tetrangomycin and (-)-8-O-methylthis compound. nih.govacs.org In this strategy, chiral triyne chains are synthesized and then cyclized using a cobalt catalyst, such as [CpCo(C2H4)2], via an intramolecular [2+2+2] cycloaddition to form the tetrahydrobenzo[a]anthracene skeleton. psu.edunih.gov Subsequent oxidation and deprotection steps yield the final natural products. nih.govacs.org This method provides an alternative to the more common Diels-Alder approach for constructing the core structure.

Asymmetric Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial due to the often differing biological activities of enantiomers and diastereomers. springernature.comwikipedia.org Asymmetric synthesis aims to produce a particular stereoisomer in excess over others. wikipedia.orguwindsor.ca

Several strategies have been developed for the enantioselective synthesis of (-)-tetrangomycin. One successful approach involves a Sharpless asymmetric epoxidation of an allylic alcohol, followed by the opening of the epoxide with Red-Al to establish the chiral center. nih.govacs.org Another key method is the use of a chiral Lewis acid-promoted Diels-Alder reaction, which can achieve kinetic resolution of a racemic diene, thereby controlling the stereochemistry of the final product. researchgate.net

The integration of Sharpless asymmetric dihydroxylation into synthetic routes utilizing ring-closing enyne metathesis has also proven effective for producing optically active dienes, which are precursors to the enantiomerically pure angucycline. otago.ac.nz Furthermore, a cobalt-mediated intramolecular [2+2+2] cycloaddition of a chiral triyne has been employed in a convergent and asymmetric total synthesis of (-)-tetrangomycin. researchgate.netnih.gov These methods highlight the diverse tactics available for controlling stereochemistry during the synthesis of complex natural products.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of natural products like this compound are essential for exploring their therapeutic potential and understanding their mechanism of action. mdpi.comrsc.org By systematically modifying the chemical structure, researchers can investigate how different functional groups and structural motifs influence biological activity. nih.govnih.gov

Structural Modification Strategies for Investigating Biological Activity

Structural modifications of this compound and related angucyclines are undertaken to probe the structure-activity relationships (SAR) and potentially develop analogs with improved properties, such as enhanced potency or reduced toxicity. nih.govmdpi.com These modifications often target different parts of the molecule, including the benz[a]anthraquinone core and the attached sugar moieties in related glycosylated angucyclines. nih.gov

One strategy involves the synthesis of derivatives with variations in the oxygenation pattern of the core skeleton. nih.gov For example, the synthesis of analogs with modified hydroxyl group positions can help elucidate the importance of these groups for biological activity. otago.ac.nz The synthesis of C-glycoside angucycline derivatives is another area of focus, as the sugar units can significantly impact the biological profile. nih.gov

Library Synthesis of this compound Analogues

The generation of chemical libraries through combinatorial synthesis represents a powerful strategy for the exploration of novel molecular scaffolds and the optimization of biological activity. In the context of this compound, a member of the angucycline class of antibiotics, library synthesis has been employed to create collections of analogues with systematic structural modifications. These libraries are instrumental in elucidating structure-activity relationships (SAR), identifying derivatives with improved potency or altered selectivity, and discovering compounds with novel biological profiles.

A notable approach to the library synthesis of this compound-related compounds involves the generation of 6-aza-angucyclinone analogues. mdpi.com This strategy introduces a nitrogen atom into the core angucycline skeleton, creating a new family of derivatives. The synthesis of these libraries often utilizes key chemical reactions, such as the Diels-Alder cycloaddition, to construct the characteristic angular tetracyclic system. mdpi.comsemanticscholar.org By systematically varying the substituents on different parts of the molecule, researchers can generate a diverse set of compounds for biological evaluation.

One such library was constructed using (-)-shikimic acid as a chiral starting material, leading to the synthesis of various 6-aza-angucyclinone derivatives. mdpi.com The subsequent evaluation of these compounds against a panel of human cancer cell lines has provided valuable insights into their cytotoxic potential. The data from these screenings are crucial for identifying the structural features that contribute to anticancer activity.

The following data tables summarize the findings from the biological evaluation of a library of 6-aza-angucyclinone analogues, which serve as this compound derivatives. The tables detail the specific structural modifications and the corresponding cytotoxic activity (IC50 values) against various cancer cell lines.

Table 1: Cytotoxic Activity of 6-Aza-Angucyclinone Analogues (Library 1) mdpi.com

| Compound | R | Dienophile | Cancer Cell Line: PC-3 (IC50 µM) | Cancer Cell Line: HT-29 (IC50 µM) | Cancer Cell Line: MCF-7 (IC50 µM) | Non-tumoral Cell Line: CCD841-CoN (IC50 µM) |

| 7a | H | Juglone | 0.8 | 2.5 | 1.9 | 2.6 |

| 7b | Me | Juglone | 1.8 | >50 | 44.5 | >50 |

| 8a | H | 5,8-Dihydroxy-1,4-naphthoquinone | >50 | >50 | >50 | >50 |

| 8b | Me | 5,8-Dihydroxy-1,4-naphthoquinone | 18.2 | >50 | >50 | >50 |

| 9a | H | 1,4-Naphthoquinone | 3.5 | 19.3 | 11.2 | 14.8 |

| 9b | Me | 1,4-Naphthoquinone | 2.6 | 12.1 | 10.1 | 13.9 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxic Activity of 6-Aza-Angucyclinone Analogues (Library 2) mdpi.com

| Compound | R | Dienophile | Cancer Cell Line: PC-3 (IC50 µM) | Cancer Cell Line: HT-29 (IC50 µM) | Cancer Cell Line: MCF-7 (IC50 µM) | Non-tumoral Cell Line: CCD841-CoN (IC50 µM) |

| 15 | H | 2,5-Dichloro-1,4-benzoquinone | 12.6 | 13.4 | 10.1 | 18.2 |

| 16a | H | 2,6-Dichloro-1,4-benzoquinone | 1.5 | 1.8 | 3.1 | 6.6 |

| 16b | Me | 2,6-Dichloro-1,4-benzoquinone | 1.1 | 1.6 | 2.9 | 5.9 |

| 17 | H | Tetrafluoro-1,4-benzoquinone | 1.2 | 1.1 | 2.5 | 3.6 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The synthesis and screening of such libraries are fundamental to the field of medicinal chemistry, providing a systematic way to probe the complex relationship between chemical structure and biological function. The data generated from these efforts can guide the design of future generations of this compound analogues with potentially enhanced therapeutic properties.

Molecular and Cellular Mechanisms of Tetrangomycin Action

Identification and Characterization of Molecular Targets

Tetrangomycin (B1203879), an angucycline antibiotic, exerts its biological effects by interacting with specific molecular components within cells. nih.gov Research has focused on identifying and characterizing these targets to understand its mechanism of action.

Ribosomal Binding and Translation Inhibition Research

While tetracycline (B611298) antibiotics are well-known for inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing aminoacyl-tRNA attachment, specific research on this compound's direct binding to ribosomes and subsequent translation inhibition is an area of ongoing investigation. mdpi.comnih.gov The general mechanism for tetracyclines involves interaction with the A site of the 16S rRNA within the 30S subunit, which blocks the addition of new amino acids to the growing polypeptide chain. mdpi.com Some tetracyclines have also been shown to affect translation initiation by inducing a compact conformation of Initiation Factor IF3 on the 30S ribosomal subunit. nih.gov The anthracenopyranone antibiotic thermorubin, which shares a structural resemblance to the core of this compound, is known to bind to the 70S ribosome and inhibit multiple steps of translation elongation. biorxiv.org

Enzyme Inhibition Mechanisms (e.g., Dehydrosqualene Synthase/CrtM)

A significant molecular target of this compound is dehydrosqualene synthase (CrtM), a key enzyme in the biosynthesis of staphyloxanthin. researchgate.netnih.gov Staphyloxanthin is a carotenoid pigment that imparts a golden color to Staphylococcus aureus and acts as a virulence factor by protecting the bacterium from the host's immune response. ucsd.edujst.go.jp

CrtM catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene. nih.govucsd.edu This is the first committed step in the staphyloxanthin biosynthetic pathway. ucsd.edu Molecular docking studies have suggested that this compound can bind to the CrtM enzyme, indicating a mode of action similar to other known inhibitors. researchgate.net This inhibition is a key aspect of its anti-virulence properties. researchgate.net The inhibition of CrtM leads to a decrease in staphyloxanthin production, rendering the bacteria more susceptible to oxidative stress and clearance by the host immune system. ucsd.edu

Table 1: Investigated Molecular Targets of this compound

| Target Molecule | Organism/System | Method of Investigation | Observed Effect |

|---|---|---|---|

| Dehydrosqualene Synthase (CrtM) | Staphylococcus aureus | Molecular Docking | Potential binding and inhibition of the enzyme. researchgate.net |

Other Proposed Molecular Interventions

Beyond its well-characterized interaction with CrtM, research into other potential molecular targets of this compound is ongoing. Its broad biological activities, including antibacterial and potential anticancer effects, suggest that it may interact with multiple cellular components. researchgate.net The structural characteristics of this compound, an anthraquinone, are shared by other compounds known to interfere with various cellular processes, including DNA synthesis and the function of topoisomerases. However, direct evidence for these interactions with this compound specifically requires further investigation.

Modulation of Cellular Pathways and Biological Processes (in vitro/cellular models)

This compound's interaction with its molecular targets leads to the modulation of various cellular pathways and biological processes, which have been studied in in vitro and cellular models.

Investigations into Anti-virulence Mechanisms (e.g., Staphyloxanthin Biosynthesis Inhibition)

A primary focus of research has been on the anti-virulence mechanism of this compound, specifically its ability to inhibit the biosynthesis of staphyloxanthin in S. aureus. jst.go.jpnih.govmdpi.com By targeting CrtM, this compound effectively blocks the production of this protective pigment. researchgate.netnih.gov This inhibition has been demonstrated in vitro, where treatment with this compound leads to a reduction in the golden pigmentation of S. aureus colonies. jst.go.jp

The consequence of staphyloxanthin inhibition is a significant increase in the bacterium's susceptibility to oxidative stress, such as that generated by reactive oxygen species (ROS) produced by host neutrophils. ucsd.edu This weakens the bacterium's defense mechanisms and reduces its ability to cause infection, highlighting a therapeutic strategy that targets virulence rather than bacterial viability, which may exert less selective pressure for the development of resistance. nih.gov Studies on this compound derivatives have shown that specific chemical features, such as hydrogen acceptor groups and lipophilic moieties on the naphthoquinone ring, are important for the inhibition of staphyloxanthin biosynthesis. nih.gov

Table 2: Effects of this compound on Staphyloxanthin Biosynthesis

| Organism | Assay | Key Finding |

|---|---|---|

| Staphylococcus aureus | Paper disk diffusion assay | Inhibition of staphyloxanthin production. jst.go.jp |

Research on Immunomodulatory Effects (e.g., Cytokine Gene Transcription Regulation)

In addition to its anti-virulence properties, this compound has been shown to possess immunomodulatory effects. researchgate.net The controlled expression of cytokine genes is a critical part of the immune response, and dysregulation can lead to various pathological conditions. nih.gov

A study investigating the in vitro effects of this compound on human cell lines demonstrated its ability to reduce the transcription of several cytokine genes. researchgate.net Specifically, at its IC50 concentration, this compound decreased the expression levels of both pro-inflammatory cytokines (interleukin-1β, interleukin-2, tumor necrosis factor-α, and interleukin-6) and the anti-inflammatory cytokine (interleukin-10) in A549 (adenocarcinomic human alveolar basal epithelial) and LNCaP (human prostate adenocarcinoma) cell lines. researchgate.net This suggests that this compound can modulate the immune response by downregulating the production of key signaling molecules. researchgate.net The ability of tetracycline-class antibiotics to modulate cytokine production is a recognized phenomenon, with some members of this class shown to inhibit the secretion of pro-inflammatory cytokines through various pathways. nih.gov

Studies on Anti-proliferative Effects in Cancer Cell Lines (in vitro)

This compound, an anthracycline antibiotic, has demonstrated notable anti-proliferative effects against various cancer cell lines in laboratory settings. Research has focused on its ability to inhibit the growth of cancer cells and has begun to uncover the molecular pathways involved in this process.

Studies have shown that this compound exhibits cytotoxic activity against human cancer cell lines, including adenocarcinomic human alveolar basal epithelial (A549) cells and human prostate adenocarcinoma (LNCaP) cells researchgate.netepa.gov. The anti-proliferative mechanism appears to be linked to the modulation of key cellular signaling molecules. Specifically, at its IC50 concentration, this compound has been observed to decrease the expression levels of several pro-inflammatory and anti-inflammatory cytokines in both A549 and LNCaP cell lines researchgate.netepa.gov. The affected cytokines include Interleukin 1B (IL-1B), Interleukin 2 (IL-2), Tumor Necrosis Factor (TNF), Interleukin 6 (IL-6), and Interleukin 10 (IL-10) researchgate.netepa.gov.

Furthermore, investigations into the pro-apoptotic potential of this compound revealed its influence on the caspase signaling cascade. In both LNCaP and A549 cells, treatment with this compound led to a reduction in the mRNA levels of Caspase 8 and Caspase 3 researchgate.netepa.gov. This suggests that the compound's anti-proliferative action may involve the induction of programmed cell death, although the reduction in these specific caspase levels indicates a complex mechanism that requires further elucidation. This activity marks the first report of an in vitro immunosuppressive function for this compound through the reduction of cytokine gene transcription researchgate.net.

The detailed findings from these in vitro studies are summarized below.

Table 1: In Vitro Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| A549 | Adenocarcinomic Human Alveolar Basal Epithelial | • Decreased expression of cytokines (IL-1B, IL-2, TNF, IL-6, IL-10) at IC50 concentration researchgate.netepa.gov. • Reduced mRNA levels of Caspase 8 and Caspase 3 researchgate.netepa.gov. |

| LNCaP | Human Prostate Adenocarcinoma | • Decreased expression of cytokines (IL-1B, IL-2, TNF, IL-6, IL-10) at IC50 concentration researchgate.netepa.gov. • Reduced mRNA levels of Caspase 8 and Caspase 3 researchgate.netepa.gov. |

Antioxidant Activity Research (e.g., Free Radical Scavenging)

In addition to its anti-proliferative properties, this compound has been investigated for its potential as an antioxidant. The ability of a compound to counteract oxidative stress by neutralizing free radicals is a significant area of therapeutic research.

Studies have demonstrated that this compound possesses moderate free radical scavenging activity researchgate.netepa.gov. This capacity was evaluated using the 1,1-diphenyl-2-picryl-hydrazil (DPPH) assay, a common method for assessing the ability of a compound to act as a hydrogen donor or free radical scavenger researchgate.netepa.gov. The interaction with DPPH, a stable free radical, indicates that this compound can neutralize reactive molecular species, which are implicated in cellular damage and various disease pathologies. As an anthraquinone, its chemical structure likely contributes to this antioxidant potential researchgate.net.

Table 2: Antioxidant Profile of this compound

| Assay | Finding | Source |

|---|---|---|

| DPPH Free Radical Scavenging | Showed moderate free radical scavenging activity. | researchgate.netepa.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1-diphenyl-2-picryl-hydrazil (DPPH) |

| Caspase 3 |

| Caspase 8 |

| Interleukin 1B (IL-1B) |

| Interleukin 2 (IL-2) |

| Interleukin 6 (IL-6) |

| Interleukin 10 (IL-10) |

| This compound |

Advanced Research Methodologies and Analytical Approaches in Tetrangomycin Studies

Integrated Omics Approaches (e.g., Metabolo-genomics) for Pathway Elucidation

The integration of genomics and metabolomics, often termed metabolo-genomics, has become a powerful strategy for deciphering the biosynthetic pathways of natural products like tetrangomycin (B1203879). This approach directly links the genetic potential of a producing organism with its chemical output.

Recent studies on Streptomyces species, the primary producers of this compound and related compounds, exemplify the power of this integrated approach. By combining whole-genome sequencing with liquid chromatography-mass spectrometry (LC-MS/MS) based metabolomic profiling, researchers can identify biosynthetic gene clusters (BGCs) and correlate them with the production of specific metabolites. core.ac.uk For instance, the genomic characterization of Streptomyces sp. KL110A, a strain isolated from rainforest soil, led to the identification of BGCs responsible for producing angucyclines. core.ac.uk The subsequent metabolomic analysis of culture extracts confirmed the presence of tetrangulol (B1209878) and its precursor, this compound. core.ac.uknih.gov This correlative evidence allows for the proposal of detailed biosynthetic routes. core.ac.uk

This metabolo-genomics workflow typically involves:

Genome Mining: Utilizing bioinformatic tools to scan the sequenced genome of a Streptomyces strain for polyketide synthase (PKS) and other characteristic genes associated with angucycline biosynthesis. core.ac.uk

Metabolomic Profiling: Cultivating the strain under various conditions (the "One Strain Many Compounds" or OSMAC approach) to induce the expression of different BGCs and analyzing the culture extracts using high-resolution LC-MS/MS. institut-curie.org

Data Correlation: Linking the identified BGCs to the detected metabolites based on predicted enzymatic functions and observed chemical structures. This process can rapidly dereplicate known compounds and highlight novel biosynthetic pathways. nih.govinstitut-curie.org

The integration of these omics technologies not only accelerates the elucidation of biosynthetic pathways but also unveils the untapped chemical diversity within microbial genomes, paving the way for the discovery of new bioactive compounds. institut-curie.org

Structural Biology Techniques for Target-Ligand and Enzyme-Substrate Interactions

Understanding how this compound interacts with its molecular targets is crucial for explaining its biological activity and for guiding the development of new therapeutics. Structural biology techniques provide atomic-level insights into these interactions.

X-ray Crystallography of this compound-Binding Proteins

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins and their complexes with small molecules. While a crystal structure of a protein directly bound to this compound is not prominently available in the reviewed literature, the technique has been instrumental in studying enzymes that are potential targets or are involved in the biosynthesis of similar antibiotics. For example, the crystal structures of tetracycline-inactivating enzymes and various enzymes from the actinorhodin (B73869) biosynthetic pathway have been solved, providing a framework for understanding how angucycline-like scaffolds are recognized and modified. np-mrd.orgresearchgate.net

The general workflow for such studies involves:

Cloning, expression, and purification of the target protein.

Crystallization of the protein in the presence of the ligand (this compound).

Diffraction of X-rays by the resulting crystals.

Computational analysis of the diffraction pattern to generate an electron density map and build an atomic model of the protein-ligand complex. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Interactions

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often intractable to crystallization. nih.govfraunhofer.de This is particularly relevant for studying the interaction of antibiotics like this compound with their ultimate cellular targets, such as the ribosome or large enzyme complexes. accelevirdx.com

Recent high-resolution cryo-EM studies have successfully visualized various antibiotics, including tetracyclines, bound to the bacterial ribosome. researchgate.net These studies reveal the precise binding sites and the conformational changes induced in the ribosome upon drug binding. Although a specific cryo-EM structure for a this compound-ribosome complex is not yet published, these findings demonstrate the immense potential of cryo-EM to:

Visualize this compound within its binding pocket on the ribosome or other large cellular machinery. accelevirdx.comresearchgate.net

Characterize the interactions with ribosomal RNA and proteins at near-atomic detail. researchgate.net

Provide a structural basis for its mechanism of action, such as the inhibition of protein synthesis.

The cryo-EM workflow involves flash-freezing the sample in a thin layer of vitreous ice, followed by imaging with a transmission electron microscope and sophisticated computational 3D reconstruction from thousands of particle images. nih.govfraunhofer.de

Molecular Docking and Computational Modeling for Mechanistic Hypotheses

Computational approaches, particularly molecular docking, are frequently used to generate hypotheses about how a ligand like this compound might bind to a protein target. elsevier.es These in silico methods are rapid and cost-effective, providing valuable insights that can guide further experimental work. elsevier.es

In the study of this compound, molecular docking has been used to predict its binding mode to dehydrosqualene synthase (CrtM), an enzyme involved in the biosynthesis of the virulence factor staphyloxanthin in Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net The results of these simulations suggested that this compound could bind to the active site of CrtM with a docking score comparable to known inhibitors, indicating a potential mechanism for its anti-MRSA activity. nih.govresearchgate.net

The process of molecular docking involves:

Obtaining the 3D structures of both the ligand (this compound) and the protein target (e.g., from X-ray crystallography or homology modeling).

Using a docking algorithm to explore possible binding poses of the ligand within the protein's binding site.

Scoring and ranking the poses based on predicted binding affinity, revealing the most likely interaction model. ebi.ac.uk

These computational models provide detailed hypotheses about the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex. ebi.ac.uk

Advanced Spectroscopic and Chromatographic Methods for Compound Verification in Biosynthesis and Synthesis Studies

The unambiguous identification and quantification of this compound and its biosynthetic intermediates are critical for both natural product discovery and synthetic chemistry efforts. Advanced spectroscopic and chromatographic methods are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is the workhorse for the separation and purification of this compound from complex mixtures like crude fermentation extracts. emerypharma.com Various HPLC methods have been developed, often employing reversed-phase columns (e.g., C18) with gradient elution using solvents like acetonitrile (B52724) and water with formic acid as a modifier. nih.govmdpi.com The separation is typically monitored by a Diode Array Detector (DAD), which provides a UV-Vis spectrum of the eluting compounds. This compound exhibits characteristic UV absorbance maxima, for instance at 268 nm, which aids in its identification. emerypharma.commedinadiscovery.com

| HPLC Method Details for this compound Analysis | |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) mdpi.com |

| Mobile Phase | A: H₂O + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid nih.govmdpi.com |

| Flow Rate | 0.6 mL/min mdpi.com |

| Detection | Diode Array Detector (DAD) at 200-600 nm nih.govemerypharma.com |

| UV Maximum | 268 nm emerypharma.commedinadiscovery.com |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, confirming the molecular formula C₁₉H₁₄O₅. For example, ESI-HRMS analysis shows a prominent ion cluster for the protonated molecule [M+H]⁺ at an m/z of 339.0861. emerypharma.commedinadiscovery.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. core.ac.ukjakemp.com A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the assignment of all proton and carbon signals and establishes the connectivity of the atoms, confirming the characteristic angucycline core structure.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₉H₁₄O₅ |

| Monoisotopic Mass | 322.08412 Da |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. |

| HRMS (ESI+) | [M+H]⁺ at m/z 339.0861 emerypharma.commedinadiscovery.com |

Quantitative Cell-Based Assays for Mechanistic and Efficacy Studies (in vitro)

To evaluate the biological activity of this compound and to understand its mechanism of action, a variety of quantitative cell-based assays are employed. These assays measure the effect of the compound on living cells in a controlled laboratory setting.

For assessing antibacterial efficacy, standard methods like the disk diffusion assay or broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC). In one study, this compound exhibited antimicrobial activity against Staphylococcus aureus, Streptococcus pyogenes, and Methicillin-Resistant S. aureus (MRSA) with inhibition zones of 14, 12, and 10 mm, respectively. researchgate.net

More sophisticated cell-based assays are used to probe the mechanism of action. elsevier.es For example, to investigate the potential immunosuppressive effects of this compound, quantitative real-time PCR (qRT-PCR) has been used to measure changes in the expression of cytokine genes in human cancer cell lines (A549 and LNCAP) after treatment. researchgate.net These experiments showed that this compound could decrease the expression levels of pro-inflammatory cytokines like IL-1B, IL-2, and TNF. researchgate.net

| Example of a Quantitative Cell-Based Assay for this compound | |

| Assay Type | Gene Expression Analysis (qRT-PCR) researchgate.net |

| Cell Lines | A549 (human lung carcinoma), LNCAP (human prostate adenocarcinoma) researchgate.net |

| Treatment | This compound at IC₅₀ concentrations researchgate.net |

| Endpoint Measured | mRNA levels of various cytokines (e.g., IL-1B, IL-2, TNF, IL-10) and caspases (e.g., Caspase 3, 8) researchgate.net |

| Finding | This compound reduced the expression of pro-inflammatory cytokines and caspases, suggesting anti-inflammatory and non-apoptotic actions. researchgate.net |

These quantitative assays are crucial for building a comprehensive profile of a compound's biological activity, providing data on its potency, spectrum of activity, and cellular effects, which are essential for any further therapeutic development. elsevier.es

Future Directions and Emerging Research Avenues for Tetrangomycin

Discovery of Novel Tetrangomycin (B1203879) Analogues from Underexplored Microbial Sources

The discovery of new this compound analogues hinges on the exploration of previously un- or underexplored microbial habitats. While terrestrial Streptomyces have been the traditional source, recent efforts have turned towards more exotic environments, which are believed to harbor microorganisms with unique metabolic capabilities.

Deep-sea sediments, for instance, represent a significant reservoir of novel actinomycetes. nih.gov The extreme conditions of these environments, such as high pressure and low temperature, may have driven the evolution of distinct biosynthetic pathways, leading to the production of novel this compound-related structures. nih.gov Similarly, marine organisms, such as sponges and corals, host a diverse array of symbiotic actinomycetes that are a promising source of new bioactive compounds. nih.govfrontiersin.org Isolating and screening these marine-derived actinomycetes could unveil this compound analogues with improved efficacy or novel biological activities. nih.gov For example, a study on a deep-sea derived Streptomyces sp. (SCSIO 11594) led to the isolation of two new C-glycoside angucyclines, marangucycline A and marangucycline B. nih.gov

Polar regions, including the Arctic and Antarctic, are another frontier in the search for novel microbial life. mdpi.com Organisms from these ecosystems have adapted to survive in extreme cold and have demonstrated the ability to produce unique secondary metabolites. mdpi.com The screening of microorganisms from these harsh environments could yield this compound analogues with unique chemical modifications.

Furthermore, the vast majority of environmental microbes remain unculturable using standard laboratory techniques. asm.org The development and application of advanced cultivation methods, such as the diffusion chamber technology (iChip), are beginning to provide access to these previously inaccessible bacteria. asm.org Applying these techniques to diverse environmental samples could unlock a wealth of novel this compound-producing strains and their unique metabolic products.

Below is a table summarizing some underexplored microbial sources and the potential for discovering novel this compound analogues:

Table 1: Underexplored Microbial Sources for Novel this compound Analogues

| Microbial Source | Environment | Rationale for Exploration | Potential Outcome |

| Marine Actinomycetes | Deep-sea sediments, Sponges, Corals | Extreme environmental pressures may lead to unique biosynthetic pathways. nih.gov | Discovery of analogues with novel C-glycosylation patterns or other unique modifications. nih.gov |

| Polar Microorganisms | Arctic and Antarctic soils and sediments | Adaptation to extreme cold may result in the production of structurally novel secondary metabolites. mdpi.com | Identification of this compound analogues with altered stability or activity profiles. |

| Uncultured Bacteria | Diverse environmental samples | Represents a vast, untapped reservoir of microbial diversity and biosynthetic potential. asm.org | Access to entirely new species of this compound producers and their unique chemical derivatives. |

| Rhizospheric Actinomycetes | Plant root zones | Symbiotic relationships with plants can influence microbial secondary metabolism. | Isolation of analogues with specific plant-protective or growth-promoting properties. |

Engineering Biosynthetic Pathways for Enhanced Production and Diversification

Advances in synthetic biology and genetic engineering have opened up exciting possibilities for manipulating the biosynthetic pathway of this compound to enhance its production and generate novel derivatives. dtu.dkmanchester.ac.uk This involves the identification, characterization, and modification of the genes within the this compound biosynthetic gene cluster (BGC).

One key strategy is the heterologous expression of the entire this compound BGC in a well-characterized host organism, such as Streptomyces coelicolor or Streptomyces lividans. frontiersin.org This approach can overcome limitations of the native producer and facilitate the optimization of production levels. Furthermore, by engineering these host strains to eliminate competing metabolic pathways, the flux of precursors towards this compound biosynthesis can be increased. frontiersin.org

Pathway diversification, or "metabolic engineering," aims to create novel this compound analogues by introducing or modifying genes within the BGC. frontiersin.org This can be achieved through several approaches:

Gene Knockout and Complementation: Deleting specific genes in the BGC can lead to the accumulation of biosynthetic intermediates or the production of shunt products, which are novel analogues. nih.gov Subsequent introduction of genes from other angucycline pathways can further diversify the final products.

Combinatorial Biosynthesis: The modular nature of polyketide synthase (PKS) and tailoring enzymes allows for a "mix-and-match" approach. frontiersin.org By swapping domains or entire enzymes from different angucycline pathways, it is possible to generate a library of novel this compound derivatives with altered hydroxylation, glycosylation, or other modification patterns.

Precursor-Directed Biosynthesis: Feeding the fermentation culture with synthetic analogues of the natural biosynthetic precursors can lead to their incorporation into the final molecule, resulting in the production of novel "unnatural" natural products.

For example, the elucidation of the balmoralmycin (B1251008) biosynthetic pathway has provided insights into how structural diversity is generated in angucyclines and opens avenues for producing novel derivatives through pathway engineering. nih.gov Similarly, engineering the doxorubicin (B1662922) pathway in Streptomyces peucetius to produce N,N-dimethylated sugars has led to the successful production of N,N-dimethyldaunorubicin, an analogue with potentially reduced cytotoxicity. frontiersin.org These examples highlight the potential of applying similar strategies to the this compound pathway.

The following table summarizes various strategies for engineering the this compound biosynthetic pathway:

Table 2: Strategies for Engineering the this compound Biosynthetic Pathway

| Strategy | Description | Desired Outcome |

| Heterologous Expression | Transferring the entire this compound BGC to a high-producing, genetically tractable host. frontiersin.org | Increased titers of this compound and simplified downstream processing. |

| Gene Knockout | Deleting specific genes encoding tailoring enzymes (e.g., oxygenases, glycosyltransferases). nih.gov | Accumulation of novel intermediates and shunt products. |

| Combinatorial Biosynthesis | Swapping genes or domains from other angucycline pathways into the this compound BGC. frontiersin.org | Generation of a diverse library of novel this compound analogues. |

| Precursor-Directed Biosynthesis | Supplying synthetic precursor analogues to the fermentation culture. | Production of "unnatural" this compound derivatives with tailored properties. |

| Promoter Engineering | Replacing the native promoter of the BGC with a stronger, inducible promoter. | Enhanced and controllable production of this compound. |

Deeper Unraveling of Uncharacterized Molecular Targets and Pathways

While this compound is known to exhibit antibacterial and antitumor activities, the full spectrum of its molecular targets and the cellular pathways it perturbs remains to be fully elucidated. nih.govnih.gov A deeper understanding of its mechanism of action is crucial for its potential development as a therapeutic agent or a biological probe.

One of the key areas of investigation is the identification of the specific cellular components that this compound directly interacts with. While it is known to be a member of the angucycline family, which often function as DNA intercalators or topoisomerase inhibitors, the precise binding partners of this compound may be unique. nih.gov Techniques such as affinity chromatography, where a this compound-linked resin is used to pull down interacting proteins from cell lysates, can be employed to identify these targets.

Furthermore, global approaches like transcriptomics and proteomics can provide a broader view of the cellular response to this compound treatment. By analyzing changes in gene expression and protein abundance, researchers can identify the metabolic and signaling pathways that are significantly affected. This can reveal previously unknown mechanisms of action and potential off-target effects.

For instance, studies on related angucyclines have revealed novel targets. Waldiomycin, for example, was found to inhibit the growth of methicillin-resistant Staphylococcus aureus by interacting with the histidine kinase WalK, a key protein in cell wall metabolism. nih.gov This highlights the potential for this compound to have similarly unique and uncharacterized targets.

Elucidating the biosynthetic pathway of related compounds can also provide clues. For example, the study of the balmoralmycin biosynthetic gene cluster has shed light on the enzymatic machinery responsible for the structural diversity within this class of molecules. nih.gov Understanding how these unique features are biosynthesized can inform the search for their corresponding molecular targets.

The following table outlines potential research approaches to unravel the molecular targets of this compound:

Table 3: Approaches to Elucidate this compound's Molecular Targets

| Research Approach | Methodology | Expected Outcome |

| Affinity Chromatography | Immobilizing this compound on a solid support to capture interacting proteins from cell extracts. | Identification of direct binding partners and potential cellular receptors. |

| Transcriptomics (RNA-Seq) | Analyzing changes in the global gene expression profile of cells upon this compound treatment. | Identification of upregulated and downregulated genes, revealing affected cellular pathways. |

| Proteomics (Mass Spectrometry) | Quantifying changes in the abundance of cellular proteins in response to this compound. | Identification of proteins whose levels are altered, suggesting involvement in the drug's mechanism of action. |

| Genetic Screens | Identifying mutations that confer resistance or sensitivity to this compound in model organisms. | Pinpointing genes and their protein products that are crucial for this compound's activity. |

| In Vitro Enzyme Assays | Testing the effect of this compound on the activity of purified enzymes known to be targets of other angucyclines (e.g., topoisomerases, kinases). | Confirmation of direct inhibition of specific enzymatic activities. |

Development of Academic Tools and Probes based on the this compound Scaffold

The unique chemical structure and biological activity of this compound make it an attractive scaffold for the development of chemical probes and academic tools. nih.govchemicalprobes.org These tools can be invaluable for studying complex biological processes and for the discovery of new drug targets.

A key application is the design of activity-based probes (ABPs). By modifying the this compound molecule with a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or biotin), researchers can create probes that covalently label their specific cellular targets. nih.gov These probes can be used to visualize the localization of the target within the cell, to quantify its activity, and to identify it in complex protein mixtures.

For example, if this compound is found to inhibit a specific enzyme, an ABP based on its scaffold could be used to profile the activity of that enzyme in different cellular states or in response to various stimuli. This can provide crucial insights into the enzyme's function and its role in disease.

Furthermore, the this compound scaffold can be used as a starting point for the development of more selective and potent inhibitors of its target. By understanding the structure-activity relationship (SAR) of this compound and its analogues, medicinal chemists can design and synthesize new derivatives with improved pharmacological properties. These optimized compounds can serve as valuable research tools for dissecting the function of their target protein with high specificity.

The development of in-house digital academic tools can also aid in this process by providing platforms for data analysis and visualization. aldinhe.ac.uk For instance, a database of this compound analogues and their biological activities could be created to facilitate SAR studies.

The following table outlines the potential applications of this compound-based academic tools and probes:

Table 4: Applications of this compound-Based Academic Tools and Probes

| Tool/Probe Type | Description | Application |

| Activity-Based Probes (ABPs) | This compound derivatives with a reactive group and a reporter tag for covalent labeling of targets. nih.gov | Visualizing target localization, quantifying enzyme activity, and identifying target proteins in complex mixtures. |

| Fluorescent Probes | This compound analogues conjugated to a fluorophore. | Tracking the uptake and subcellular distribution of this compound in living cells. |

| Affinity Probes | This compound immobilized on a solid support (e.g., beads). | Isolating and identifying binding partners of this compound from cell lysates. |

| Selective Inhibitors | Optimized this compound derivatives with high potency and selectivity for a specific target. | Probing the physiological and pathological roles of the target protein in cells and animal models. |

| Photoaffinity Probes | This compound analogues with a photo-reactive group that forms a covalent bond with the target upon UV irradiation. | Identifying direct binding partners in their native cellular environment. |

Q & A

Q. What experimental controls are critical for ensuring reproducibility in this compound research?

- Methodological Answer :

- Biological replicates : Use ≥3 independent fermentations or isolations.

- Technical replicates : Repeat assays on different days with fresh stock solutions.

- Reference standards : Include a well-characterized this compound batch (e.g., from a public repository) in each experiment.

Document all parameters (e.g., HPLC gradients, culture media) for cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.